molecular formula C22H28N2O3S B2356506 2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-84-2

2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

Cat. No. B2356506
CAS RN: 690245-84-2
M. Wt: 400.54
InChI Key: NVANBSCQTGXYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Activity Research into novel indenopyridine derivatives, which are structurally related to benzenesulfonamides, has shown significant potential in anticancer activity. These compounds have been synthesized and tested against breast cancer cell lines, with some derivatives showing higher potency than Doxorubicin, a commonly used chemotherapeutic agent (Ghorab & Al-Said, 2012).

Chemical Nucleases Copper(II) complexes with sulfonamides derived from 2-picolylamine have been studied for their use as chemical nucleases. These complexes show the ability to act as effective DNA cleavage agents, potentially useful for genetic engineering and molecular biology research (Macías et al., 2006).

Photodynamic Therapy Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been investigated for its photophysical and photochemical properties. Such compounds are potential photosensitizers for photodynamic therapy, an alternative treatment method for cancer, due to their good solubility and favorable fluorescence and singlet oxygen production properties (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial Activity The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on benzenesulfonamide derivatives (Ijuomah, Ike, & Obi, 2022).

Carbonic Anhydrase Inhibition Benzenesulfonamides and their derivatives have been extensively studied as inhibitors of carbonic anhydrases, enzymes involved in many physiological and pathological processes. These compounds exhibit selective inhibition of different carbonic anhydrase isoforms, making them candidates for treating diseases like glaucoma, epilepsy, and cancer (Pala et al., 2014).

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-13-16(2)18(4)21(17(15)3)28(26,27)23-14-19-7-9-20(10-8-19)22(25)24-11-5-6-12-24/h7-10,13,23H,5-6,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVANBSCQTGXYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.